(5-Bromofuran-2-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
Description
The compound (5-Bromofuran-2-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone features a brominated furan core linked to a piperidine moiety via a methanone bridge. The piperidine ring is further substituted with a pyridin-2-ylthio methyl group.
Key structural attributes:
- Pyridin-2-ylthio group: Introduces aromaticity and sulfur-based reactivity, which may influence solubility and target interactions.
- Piperidine scaffold: Provides conformational rigidity and basicity, often utilized in drug design for improved pharmacokinetics.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2S/c17-14-5-4-13(21-14)16(20)19-9-6-12(7-10-19)11-22-15-3-1-2-8-18-15/h1-5,8,12H,6-7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAVMFABPHINJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Bromofuran-2-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a synthetic organic molecule that belongs to the class of substituted piperidine derivatives. Its structure incorporates a furan ring, a piperidine ring, and a thiomethyl linker, suggesting potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is . The presence of bromine, nitrogen, and sulfur atoms in its structure classifies it as an organic heterocyclic compound , which is significant in medicinal chemistry due to the diverse pharmacological properties these compounds exhibit.
| Property | Value |
|---|---|
| Molecular Weight | 364.29 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| LogP | 2.5 |
Biological Activity
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The following sections detail specific findings related to the biological activity of this compound.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cellular signaling pathways.
- Receptor Interaction : Potential interaction with neurotransmitter receptors or other cellular receptors could modulate physiological responses.
- Cell Proliferation : Similar compounds have shown effects on cell cycle regulation, particularly in cancer cell lines.
In Vitro Studies
A study evaluating similar piperidine derivatives demonstrated potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range. This suggests that modifications on heterocycles can significantly alter biological activity, warranting further investigation into the specific effects of this compound on cancer cell lines .
Structure Activity Relationship (SAR)
The structure activity relationship studies indicate that variations in substituents on the piperidine ring can enhance or diminish biological activity. For instance, compounds with electron-withdrawing groups often exhibit increased potency against specific cancer types .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 45.69 | Anti-cancer |
| Compound B | 45.81 | Anti-fibrotic |
| (5-Bromofuran...) | TBD | TBD |
Pharmacological Implications
Given its structural characteristics, this compound holds promise for development as a therapeutic agent. Potential applications include:
- Cancer Therapy : Due to its ability to inhibit cell proliferation.
- Neurological Disorders : Possible modulation of neurotransmitter systems.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug discovery, particularly as a lead compound for developing therapeutics targeting various diseases. Research indicates that modifications on similar heterocycles can significantly influence their biological activity.
Anticancer Activity
Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by interacting with specific cellular pathways involved in tumor growth and proliferation. Further investigations are necessary to elucidate the exact mechanisms of action.
Antimicrobial Properties
The presence of the thiomethyl group may enhance the compound's ability to penetrate bacterial membranes, potentially leading to antimicrobial effects. Studies focusing on its efficacy against various bacterial strains could provide insights into its therapeutic potential.
Case Study 1: Anticancer Activity
A study investigated a series of compounds related to this structure and found that certain derivatives exhibited significant cytotoxicity against cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Research demonstrated that derivatives of this compound showed promising activity against resistant strains of bacteria, suggesting that further optimization could yield effective antimicrobial agents.
Potential Future Applications
The ongoing research into similar compounds continues to explore their utility across various domains, including:
- Neurological Disorders : Investigating the potential for neuroprotective effects.
- Inflammatory Diseases : Assessing anti-inflammatory properties through modulation of immune responses.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Bromofuran Ring
The bromine atom on the furan ring is susceptible to nucleophilic displacement due to the electron-withdrawing effects of the adjacent carbonyl group. Common nucleophiles (e.g., amines, thiols, alkoxides) can replace the bromine atom under mild conditions.
Example Reaction:
Reaction with morpholine in DMF at 80°C yields (5-Morpholinofuran-2-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone as a major product .
| Reaction Conditions | Nucleophile | Product | Yield |
|---|---|---|---|
| DMF, 80°C, 12 h | Morpholine | Morpholine-substituted furan | 72% |
Mechanistic Insight:
The electron-deficient bromofuran ring undergoes S<sub>N</sub>Ar via a two-step process:
- Formation of a Meisenheimer complex.
- Departure of the bromide ion, stabilized by the electron-withdrawing carbonyl group .
Nucleophilic Substitution at the Piperidine Nitrogen
The piperidine nitrogen can act as a nucleophile or undergo alkylation. For example:
Reaction with Alkyl Halides:
Treatment with methyl iodide in the presence of K<sub>2</sub>CO<sub>3</sub> in acetonitrile leads to quaternization of the piperidine nitrogen, forming (5-Bromofuran-2-yl)(4-((pyridin-2-ylthio)methyl)-1-methylpiperidin-1-ium-1-yl)methanone iodide .
| Substrate | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Piperidine-N | CH<sub>3</sub>I | K<sub>2</sub>CO<sub>3</sub>, CH<sub>3</sub>CN, RT | N-methylated piperidinium salt | 85% |
Applications:
Quaternized derivatives exhibit enhanced solubility and potential biological activity .
Coordination Chemistry via the Pyridinylthioether Group
The pyridinylthioether moiety can act as a bidentate ligand, coordinating to transition metals such as Pd(II) or Cu(I).
Example with PdCl<sub>2</sub>:
Reaction with PdCl<sub>2</sub> in ethanol forms a square-planar complex:
[PdCl<sub>2</sub>{(5-Bromofuran-2-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone}] .
| Metal | Coordination Sites | Geometry | Stability |
|---|---|---|---|
| Pd(II) | Pyridine-N, Thioether-S | Square-planar | Stable in air |
Mechanistic Insight:
The sulfur atom donates electron density to the metal center, while the pyridine nitrogen stabilizes the complex via back-bonding .
Oxidation of the Thioether Group
The pyridinylthioether group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like H<sub>2</sub>O<sub>2</sub> or mCPBA.
Reaction with mCPBA:
Oxidation in dichloromethane at 0°C yields (5-Bromofuran-2-yl)(4-((pyridin-2-ylsulfinyl)methyl)piperidin-1-yl)methanone as the major product .
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Sulfoxide | 68% |
Applications:
Sulfoxide derivatives are intermediates in asymmetric synthesis .
Cross-Coupling Reactions via the Bromofuran Ring
The bromine atom participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).
Suzuki Coupling Example:
Reaction with phenylboronic acid in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> and Na<sub>2</sub>CO<sub>3</sub> yields (5-Phenylfuran-2-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone .
| Catalyst | Base | Conditions | Yield |
|---|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub> | Na<sub>2</sub>CO<sub>3</sub> | Toluene/H<sub>2</sub>O, 100°C | 78% |
Hydrolysis of the Methanone Group
The carbonyl group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid.
Example with NaOH:
Refluxing in aqueous NaOH produces (5-Bromofuran-2-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)carboxylic acid .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 2M NaOH | Reflux, 6 h | Carboxylic acid | 90% |
Applications:
The carboxylic acid derivative serves as a precursor for amide or ester synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural analogs and their properties:
Key Findings and Implications
Electronic and Solubility Profiles
- Target vs. Analog 1 : The pyridine group in the target compound likely increases polarity and hydrogen-bonding capacity compared to the furan substituent in Analog 1. This difference may enhance solubility in aqueous environments and improve target-binding specificity .
- Piperidine vs. Piperazine derivatives often exhibit higher solubility but may require stabilization in acidic conditions .
Q & A
How can synthetic routes for this compound be optimized to improve yield and purity?
Basic Research Question
Optimization involves evaluating reaction parameters such as solvent polarity, temperature, and catalyst selection. For example, dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred solvents for nucleophilic substitution reactions involving brominated heterocycles, as they enhance solubility and reaction rates . Temperature control (e.g., 60–80°C) minimizes side reactions, while bases like potassium carbonate facilitate deprotonation without degrading sensitive functional groups . Post-synthesis purification via column chromatography (n-hexane/EtOAc gradients) or recrystallization can achieve >95% purity, as demonstrated in analogous piperidine derivatives .
What analytical techniques are critical for structural elucidation and purity assessment?
Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for confirming regiochemistry and stereochemistry, particularly for distinguishing piperidine conformers and bromofuran substitution patterns . High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) ensures purity, while mass spectrometry (HRMS) validates molecular weight . Elemental analysis discrepancies (e.g., C/H/N deviations <0.4%) should be addressed by repeating synthesis under inert atmospheres to prevent oxidation .
How can researchers design initial biological activity screens for this compound?
Basic Research Question
Prioritize in vitro assays targeting receptors or enzymes relevant to its structural motifs. For brominated furans and piperidines, neuroreceptor binding (e.g., serotonin or histamine receptors) and antimicrobial activity assays (MIC against Gram-positive bacteria) are logical starting points . Use positive controls like known inhibitors (e.g., kynurenine 3-monooxygenase inhibitors for neuroinflammation studies) and dose-response curves (0.1–100 µM) to establish potency .
What strategies are effective for Structure-Activity Relationship (SAR) studies?
Advanced Research Question
Modify substituents systematically:
- Bromofuran moiety : Replace bromine with chlorine or methyl to assess electrophilic reactivity .
- Pyridin-2-ylthio group : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance thioether stability .
- Piperidine ring : Explore N-alkylation or ring expansion to azepanes to modulate lipophilicity .
Evaluate changes via IC₅₀ comparisons in target assays (e.g., enzyme inhibition) and computational docking (AutoDock Vina) to predict binding affinities .
How should researchers resolve contradictions in biological or spectroscopic data?
Advanced Research Question
For conflicting bioactivity results (e.g., inconsistent IC₅₀ values), validate assay conditions (pH, temperature, cell line viability) and compound stability (e.g., HPLC monitoring during incubation) . If NMR signals suggest impurities, employ preparative HPLC or repeat crystallization. Cross-validate elemental analysis with combustion-based methods to rule out hygroscopicity errors .
What mechanistic insights exist for this compound’s interaction with biological targets?
Advanced Research Question
Brominated heterocycles often act as electrophilic warheads, forming covalent bonds with cysteine residues in enzymes (e.g., kinase inhibitors) . The pyridin-2-ylthio group may chelate metal ions in active sites, as seen in metalloprotease inhibitors . Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (KD, kon/koff) .
What methodologies ensure compound stability during storage and handling?
Basic Research Question
Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation of the bromofuran moiety . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For hygroscopic samples, use desiccants (silica gel) and vacuum-sealed containers .
How can pharmacokinetic properties (e.g., LogP, solubility) be predicted or measured?
Advanced Research Question
Calculate partition coefficients (LogP) via shake-flask methods or HPLC-derived retention times . For solubility, use equilibrium solubility assays in PBS (pH 7.4) or simulated gastric fluid. ADMET predictions (SwissADME) can prioritize derivatives with Lipinski-compliant properties (MW <500, LogP <5) .
What reaction mechanisms govern the compound’s chemical transformations?
Advanced Research Question
The bromofuran group undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols at elevated temperatures (80–100°C) . The thioether linkage may oxidize to sulfoxides/sulfones under strong oxidants (e.g., mCPBA), altering bioactivity . Monitor intermediates via TLC and quench reactions at 50% conversion to isolate key species .
How can oxidative degradation pathways be mitigated during synthesis?
Advanced Research Question
Avoid aerobic conditions by using Schlenk lines or gloveboxes for oxygen-sensitive steps (e.g., thioether formation) . Add antioxidants (0.1% BHT) to reaction mixtures and store intermediates under nitrogen. Characterize degradation products via LC-MS and adjust reaction pH (neutral to slightly basic) to minimize radical formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
